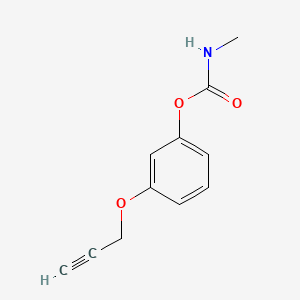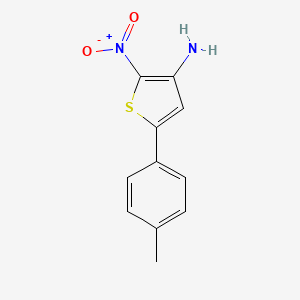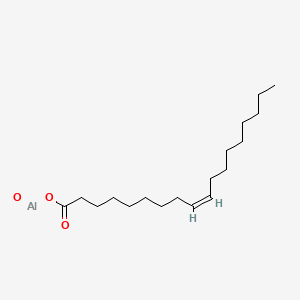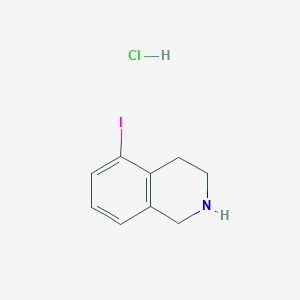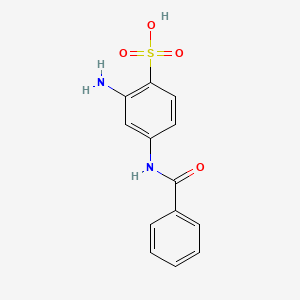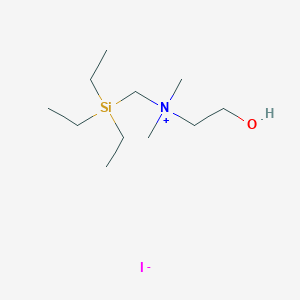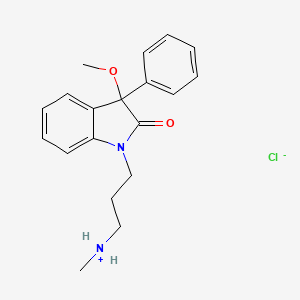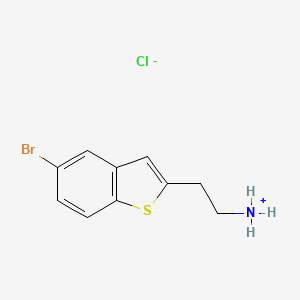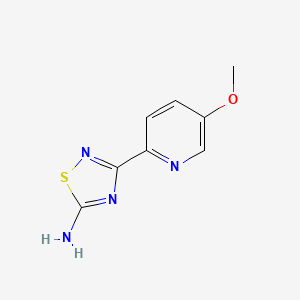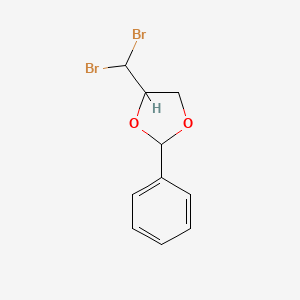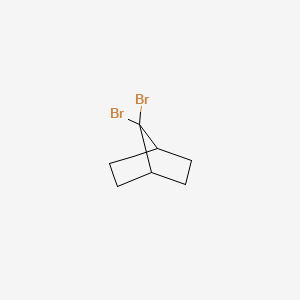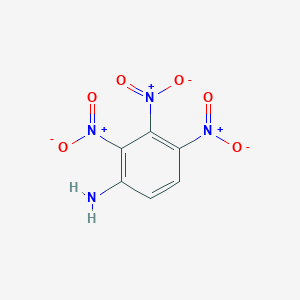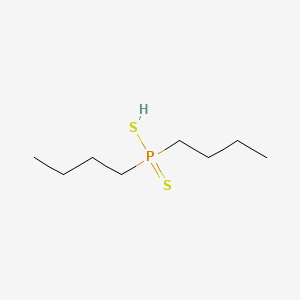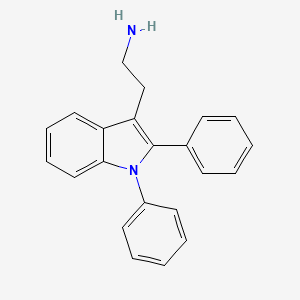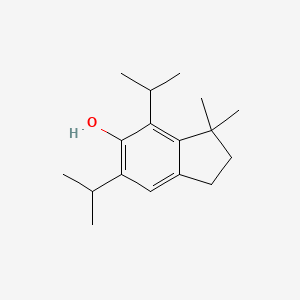
4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol is an organic compound with a unique structure that includes two isopropyl groups and a hydroxyl group attached to an indan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3,3-dimethylindan with isopropyl halides in the presence of a strong base, followed by hydroxylation to introduce the hydroxyl group at the 5-position. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indan ring.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Formation of 4,6-Bis(isopropyl)-3,3-dimethylindan-5-one.
Reduction: Formation of 4,6-Bis(isopropyl)-3,3-dimethylindan.
Substitution: Formation of various substituted indan derivatives.
Applications De Recherche Scientifique
4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the indan ring system can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Bis(isopropyl)-3,3-dimethylindan-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
4,6-Bis(tert-butyl)-3,3-dimethylindan-5-ol: Similar structure but with tert-butyl groups instead of isopropyl groups.
4,6-Bis(ethyl)-3,3-dimethylindan-5-ol: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness
4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol is unique due to the presence of both isopropyl groups and a hydroxyl group on the indan ring system. This combination of functional groups provides distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
23757-24-6 |
|---|---|
Formule moléculaire |
C17H26O |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
3,3-dimethyl-4,6-di(propan-2-yl)-1,2-dihydroinden-5-ol |
InChI |
InChI=1S/C17H26O/c1-10(2)13-9-12-7-8-17(5,6)15(12)14(11(3)4)16(13)18/h9-11,18H,7-8H2,1-6H3 |
Clé InChI |
UYWDZENSLVNYKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=C2C(=C1)CCC2(C)C)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


